molecular formula C21H20N2O2S2 B2797109 Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate CAS No. 303147-67-3

Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate

Cat. No. B2797109
CAS RN: 303147-67-3
M. Wt: 396.52
InChI Key: KILCMVKOWWCSAB-UHFFFAOYSA-N
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Description

Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate (also known as ethyl 2-(6-methyl-2-phenyl-4-pyrimidinylsulfanyl)acetate) is an important organic compound used in a variety of laboratory experiments and scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of 144-146°C and a boiling point of 288-290°C. This compound is a useful reagent in organic synthesis, and is used in a variety of laboratory experiments and scientific research applications.

Scientific Research Applications

Anti-inflammatory Activity

Compounds related to Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate have been evaluated for their anti-inflammatory properties. A study revealed that certain derivatives exhibit significant anti-inflammatory activity, surpassing that of traditional anti-inflammatory drugs like acetylsalicylic acid and ibuprofen. These findings suggest their potential as novel anti-inflammatory agents (Jakubkienė et al., 2002).

Cytotoxic Activity

Research into 4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate has shown varied cytotoxic activities against different cancer cell lines. These compounds have demonstrated weak to non-toxic effects on certain cell lines, offering insights into their potential use in cancer therapy (Stolarczyk et al., 2018).

Antitumor Activity

Another study focused on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, highlighting their potent anticancer activity against several human cancer cell lines. These compounds, including Ethyl-[(3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4-yl)-oxy]acetate, showed comparable effects to doxorubicin, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

The synthesis of 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives has been explored, with some compounds exhibiting promising antimicrobial activities. This highlights their potential utility in developing new antimicrobial agents (Abdel‐Hafez, 2003).

Spectroscopic and Molecular Docking Studies

Spectroscopic investigations and molecular docking studies of certain pyrimidine derivatives have provided valuable insights into their structural properties and potential as chemotherapeutic agents. These studies contribute to understanding the molecular basis of their biological activities and aid in the design of more effective compounds (Alzoman et al., 2015).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been conducted, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry. These compounds show significant biological activities, underscoring their potential as therapeutic agents (Rahmouni et al., 2016).

properties

IUPAC Name

ethyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-2-25-20(24)15-27-19-13-17(14-26-18-11-7-4-8-12-18)22-21(23-19)16-9-5-3-6-10-16/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILCMVKOWWCSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NC(=C1)CSC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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